(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxin ring, the triazolo-thiazole core, and the final coupling to form the complete molecule. Reaction conditions typically involve the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar and used as an antioxidant.
Uniqueness
What sets (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(3-PHENOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H17N3O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H17N3O4S/c29-24-22(14-16-7-6-10-18(13-16)31-17-8-2-1-3-9-17)33-25-26-23(27-28(24)25)21-15-30-19-11-4-5-12-20(19)32-21/h1-14,21H,15H2/b22-14- |
InChI Key |
GGYSPNLGKHMSHQ-HMAPJEAMSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC(=CC=C5)OC6=CC=CC=C6)/SC4=N3 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC(=CC=C5)OC6=CC=CC=C6)SC4=N3 |
Origin of Product |
United States |
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